REACTION_CXSMILES
|
C[N:2]([CH3:5])C=O.[C:6](Cl)(=O)[C:7](Cl)=O.C(OCC)=C.[C:17]([O:27][CH2:28][CH3:29])(=[O:26])[CH2:18][C:19]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=O.C(N(CC)CC)C.Cl.[NH4+].[OH-]>C(Cl)CCl.O.C(O)(=O)C>[N:2]1[CH:5]=[CH:7][CH:6]=[C:18]([C:17]([O:27][CH2:28][CH3:29])=[O:26])[C:19]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:6.7|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
72.1 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
199.28 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperatures for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperatures for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
DISTILLATION
|
Details
|
The resultant mixture is distilled under N2 at 88° C.
|
Type
|
CUSTOM
|
Details
|
atmosphere pressure to remove 1850 g of distillate
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
ADDITION
|
Details
|
pot is then treated with absolute ethanol (1.0 L) and NH4OCOCH3 (180 g)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 16 hours
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
distilled at 100° C.
|
Type
|
CUSTOM
|
Details
|
to remove 887 g of distillate
|
Type
|
TEMPERATURE
|
Details
|
The distillation pot is cooled
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between water and 2:1 ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed sequentially with water and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C(=CC=C1)C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |